5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-11-18-16-21(19-11)15(22)14(26-16)13(12-3-2-10-25-12)20-6-4-17(5-7-20)23-8-9-24-17/h2-3,10,13,22H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNCTZJEFHRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable dioxaspiro compound and an azaspiro compound under acidic or basic conditions.
Introduction of the thiophene moiety: This step involves the coupling of a thiophene derivative with the spirocyclic intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the triazolo-thiazole ring system: This can be accomplished through a cyclization reaction involving a suitable precursor under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Triazolothiazole/Thiadiazole Cores
Key Insights :
- Spirocyclic vs. Planar Scaffolds : The target compound’s spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) may confer greater metabolic stability compared to planar triazolothiadiazoles, as seen in spiro-oxazepine derivatives .
- Thiophene vs.
- Hydroxyl Group: The 6-ol substituent distinguishes the target compound from non-hydroxylated analogs (e.g., ’s ethanone derivatives), possibly enhancing solubility and hydrogen-bonding capacity .
Spirocyclic Derivatives
Spiro compounds like 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share conformational rigidity with the target compound. These derivatives often exhibit improved pharmacokinetic profiles due to reduced rotational freedom, which minimizes off-target interactions. However, the target compound’s triazolothiazole core may offer superior electronic properties compared to diketone-based spiro systems .
Biological Activity
The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that combines spirocyclic structures with triazole and thiazole moieties. This unique structural configuration suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular structure features a combination of heterocycles known for their biological significance. The presence of thiophene and triazole rings is particularly noteworthy as these structures are often associated with antimicrobial and anticancer activities. The synthesis typically involves several steps that require careful monitoring to ensure high purity and yield.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazole and thiazole have shown efficacy against various bacterial strains and fungi. The mechanism of action is often linked to the inhibition of essential enzymes or disruption of cellular membranes.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Compounds featuring triazole rings have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications to the structure influence its biological activity.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial effects of related compounds found that modifications in the thiophene ring significantly enhanced activity against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : Another investigation demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, suggesting that the incorporation of the thiazole moiety could enhance this effect.
- Cytotoxicity in Cancer Cells : A recent study explored the cytotoxic effects of similar compounds on various cancer cell lines, revealing that certain derivatives led to a marked decrease in cell viability in HeLa and MCF-7 cells.
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways.
- Disruption of Cell Membranes : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
